

A Comprehensive Technical Review of 3-Substituted-1-Methyl-Pyrazole-5-Carboxylic Acids

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Compound of Interest

Compound Name: *3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.^[1] Among the vast array of pyrazole derivatives, 3-substituted-1-methyl-pyrazole-5-carboxylic acids represent a particularly significant subclass. The specific arrangement of substituents—a methyl group at the N1 position, a carboxylic acid at C5, and a variable moiety at C3—provides a unique template for molecular design, enabling fine-tuning of physicochemical properties and biological activities. This technical guide provides a comprehensive literature review of this scaffold, detailing its synthesis, spectroscopic characterization, and diverse therapeutic potential. It includes structured data tables for quantitative comparison, detailed experimental protocols for key methodologies, and graphical visualizations of synthetic and biological pathways to serve as an in-depth resource for researchers in drug discovery and development.

Synthetic Methodologies

The construction of the 3-substituted-1-methyl-pyrazole-5-carboxylic acid core is primarily achieved through cyclocondensation reactions, with the Knorr pyrazole synthesis and its

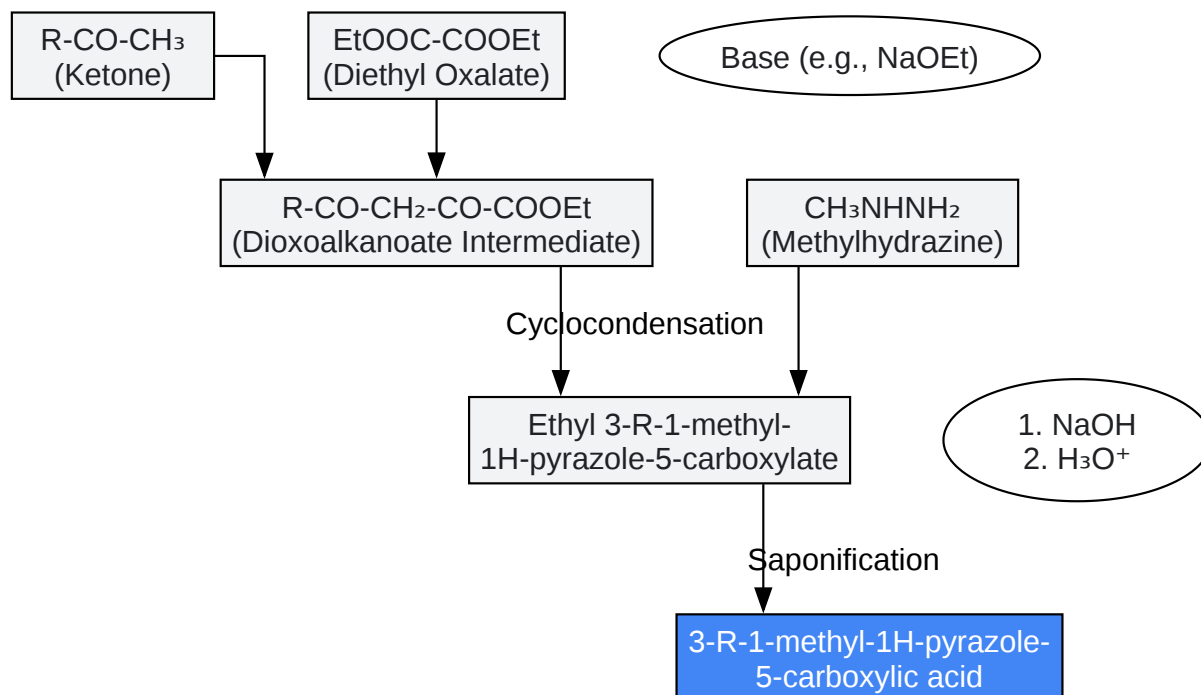
variations being the most prevalent methods.

Knorr Pyrazole Synthesis

The most fundamental and widely adopted method involves the condensation of a β -dicarbonyl compound (or its synthetic equivalent) with methylhydrazine. To obtain the desired 5-carboxylic acid functionality, the β -dicarbonyl precursor is typically a derivative of oxaloacetic acid.

The general synthetic scheme proceeds as follows:

- **Formation of a β -keto ester equivalent:** A common starting point is the Claisen condensation between a ketone ($R-CO-CH_3$) and diethyl oxalate to form a 2,4-dioxoalkanoate.
- **Cyclocondensation with Methylhydrazine:** The resulting diketo ester is then reacted with methylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine, followed by cyclization and dehydration to form the pyrazole ring. The use of methylhydrazine (CH_3NHNH_2) is crucial for installing the methyl group at the N1 position. The regioselectivity of this step dictates the final substitution pattern.
- **Saponification:** The resulting pyrazole ester is hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH), followed by acidification to yield the final 3-substituted-1-methyl-pyrazole-5-carboxylic acid.



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Caption: General Knorr synthesis for 3-substituted-1-methyl-pyrazole-5-carboxylic acids.

Alternative Synthetic Routes

While the Knorr synthesis is robust, other methods have been developed. These include "one-pot" procedures starting from arenes and carboxylic acids, and cycloaddition reactions.[2]

Another approach involves the oxidation of a pre-formed 3,5-dimethyl-1-substituted pyrazole using a strong oxidizing agent like potassium permanganate, which converts one of the methyl groups to a carboxylic acid.[3]

Spectroscopic Characterization

The structural elucidation of 3-substituted-1-methyl-pyrazole-5-carboxylic acids relies on standard spectroscopic techniques. The data presented here are typical and may vary based on the substituent at the C3 position and the solvent used.[4][5]

Technique	Nucleus/Region	Typical Chemical Shift / Signal	Description
^1H NMR	Pyrazole C4-H	δ 6.4 - 7.0 ppm (singlet)	A characteristic singlet for the lone proton on the pyrazole ring.
N1-CH ₃	δ 3.8 - 4.2 ppm (singlet)	A singlet integrating to 3 protons, corresponding to the N-methyl group.	
COOH	δ 12.0 - 13.5 ppm (broad singlet)	A broad, exchangeable proton of the carboxylic acid group.	
^{13}C NMR	Pyrazole C5 (C-COOH)	δ 160 - 165 ppm	The carbon bearing the carboxylic acid group.
Pyrazole C3 (C-R)	δ 145 - 155 ppm	The carbon attached to the variable substituent.	
Pyrazole C4	δ 105 - 115 ppm	The CH carbon of the pyrazole ring.	
N1-CH ₃	δ 35 - 40 ppm	The N-methyl carbon.	
FT-IR	O-H stretch	2500 - 3300 cm ⁻¹ (broad)	Characteristic broad absorption for the carboxylic acid O-H.
C=O stretch	1680 - 1720 cm ⁻¹	Strong absorption from the carboxylic acid carbonyl group.	
C=N, C=C stretch	1450 - 1600 cm ⁻¹	Absorptions corresponding to the pyrazole ring stretching vibrations.	

Biological Activities and Therapeutic Potential

Derivatives of the 3-substituted-1-methyl-pyrazole-5-carboxylic acid scaffold have been investigated for a wide range of pharmacological activities.[1]

Antimicrobial and Antifungal Activity

Many pyrazole carboxylic acid derivatives exhibit significant inhibitory effects against various bacterial and fungal pathogens.[6] Their mechanism often involves disrupting essential cellular processes in the microorganisms.[4] Some compounds have shown potent activity against multi-drug resistant strains, making them valuable leads for further development.[7] For instance, certain novel pyrazole derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, which is four times more potent than the control drug gatifloxacin.[7]

Compound Class	Organism	Activity (MIC/IC ₅₀)	Reference
Pyrazole-Imidazothiadiazole Hybrids	Multi-drug resistant bacteria	MIC = 0.25 µg/mL	[7]
Nitrofuran-containing Pyrazoles	E. coli, S. aureus, C. albicans	Good activity vs. standards	[8]
Pyrazolyl-isoxazoles	Cryptococcus neoformans	9x more potent than miconazole	[9]

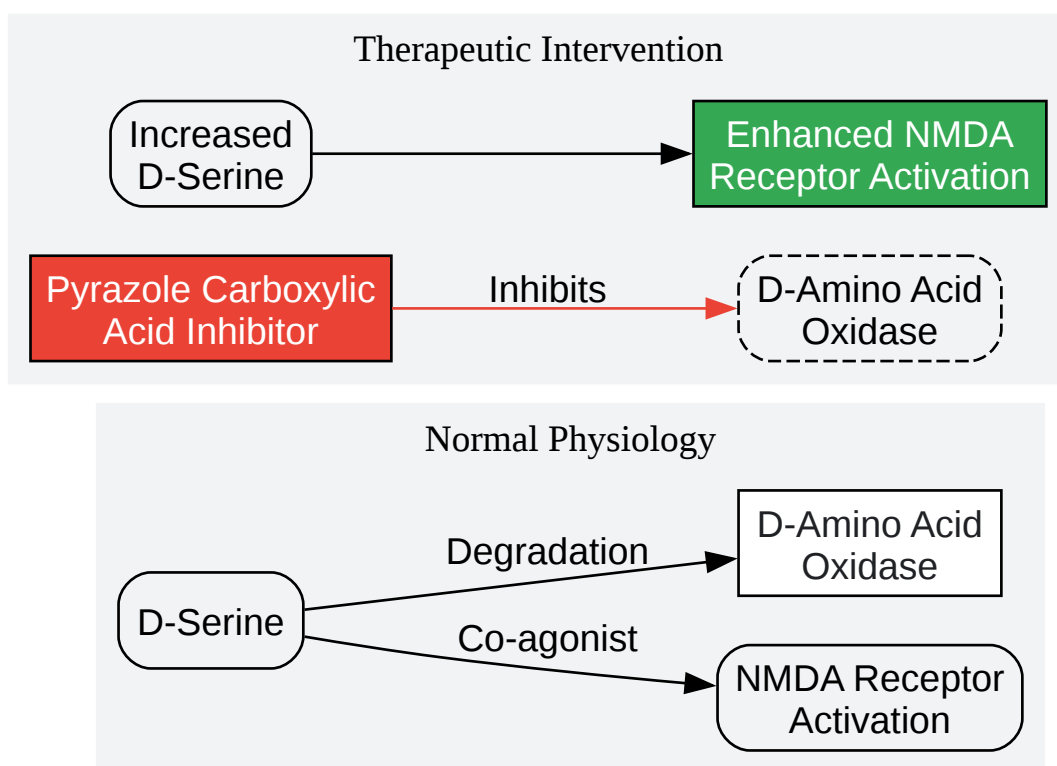
Anti-inflammatory Activity

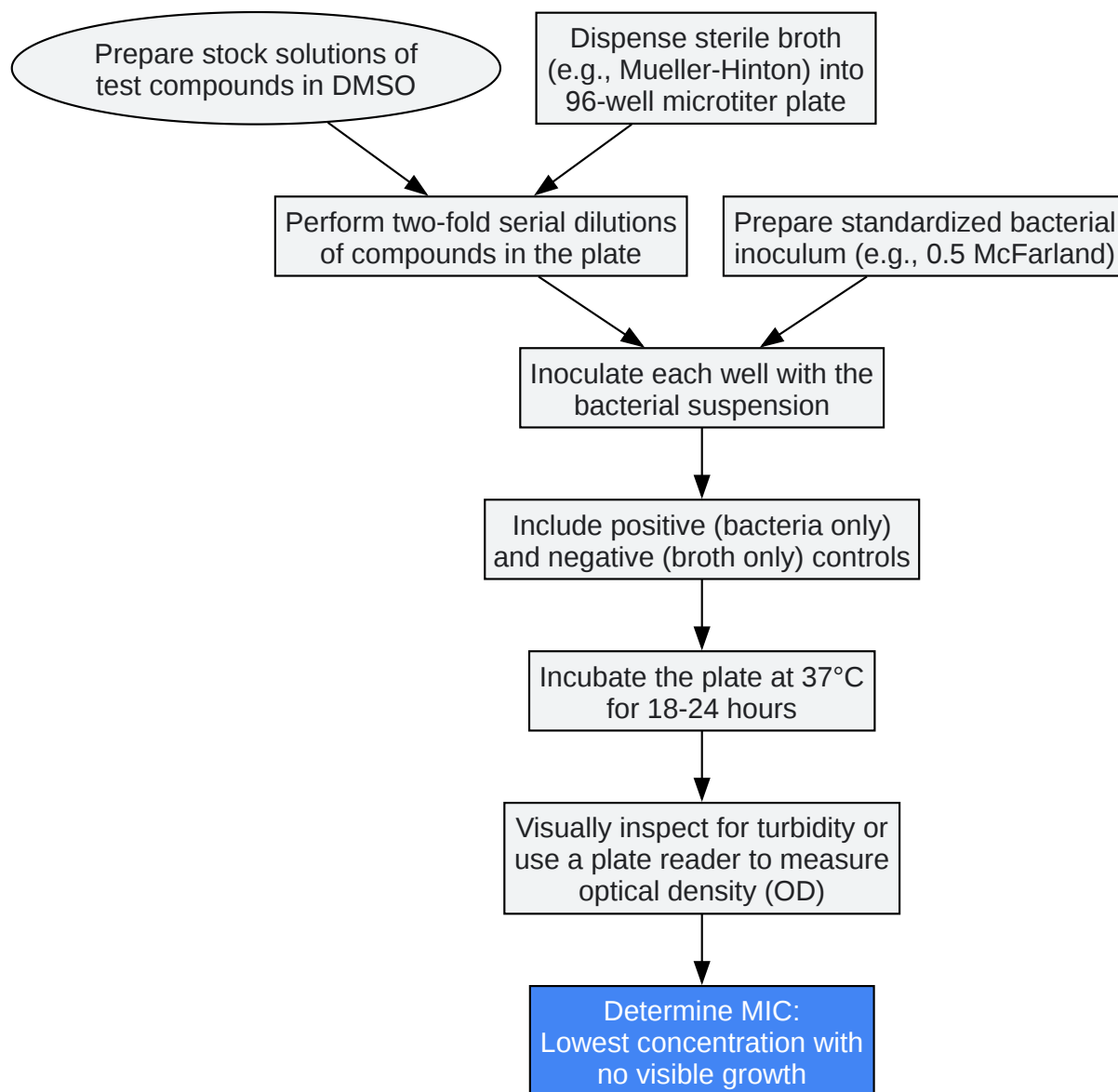
The pyrazole scaffold is famously a key component of COX-2 inhibitors like Celecoxib. Derivatives of pyrazole carboxylic acids have also been extensively studied as anti-inflammatory agents.[10] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[11] Some novel synthesized compounds have shown edema inhibition percentages significantly higher than standard drugs like indomethacin and celebrex.[5]

Compound Class	Assay	Activity (% Inhibition / IC ₅₀)	Reference
1,3,4-Trisubstituted Pyrazoles	Carrageenan-induced paw edema	≥84.2% inhibition	[8]
Pyrazole-substituted heterocycles	Carrageenan-induced paw edema	85.8% inhibition	[5]
Pyrazole Sulphonamide Derivatives	in vitro COX-2 inhibition	IC ₅₀ = 0.01 μM	[11]
Pyrazole-3(5)-carboxylic acid amides	Carrageenan-induced paw edema	Potent activity vs. indomethacin	[12]

Enzyme Inhibition: D-Amino Acid Oxidase (DAAO)

A notable and specific activity is the inhibition of D-amino acid oxidase (DAAO) by 5-methyl-1H-pyrazole-3-carboxylic acid.[3] DAAO is a flavoenzyme that degrades D-serine, a crucial co-agonist of the NMDA receptor in the brain.[13] Dysfunction of the NMDA receptor is implicated in schizophrenia.[14] By inhibiting DAAO, these pyrazole derivatives can increase the levels of D-serine in the brain, offering a potential therapeutic strategy for treating the symptoms of schizophrenia.[15][16] 5-methylpyrazole-3-carboxylic acid was found to be a moderately potent inhibitor with an IC₅₀ of 0.9 μM for human DAAO.[15]





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